N-Hydroxypyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxypyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of hydroxamic acids It features a five-membered pyrrolidine ring with a hydroxyl group and a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrrolidine-1-carboxamide typically involves the amidation of carboxylic acids. One common method is the catalytic amidation of carboxylic acids with hydroxylamine. The reaction can be carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxypyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-Hydroxypyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hydroxypyrrolidine-1-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group and carboxamide moiety play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biological pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
N-Hydroxysuccinimide: Similar in structure but with a succinimide ring instead of a pyrrolidine ring.
N-Hydroxyphthalimide: Contains a phthalimide ring and is used as an oxidizing agent.
N-Hydroxybenzotriazole: Used as a coupling reagent in peptide synthesis.
Uniqueness: N-Hydroxypyrrolidine-1-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it particularly valuable in medicinal chemistry and drug design .
Properties
Molecular Formula |
C5H10N2O2 |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c8-5(6-9)7-3-1-2-4-7/h9H,1-4H2,(H,6,8) |
InChI Key |
WWGLWWZONFOWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.